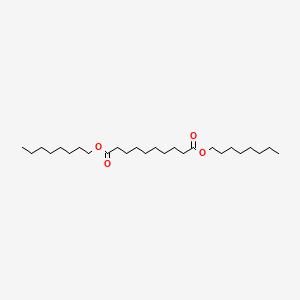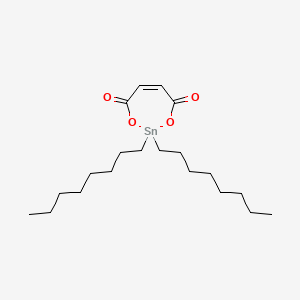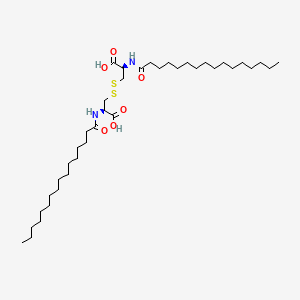
Ditekiren
Vue d'ensemble
Description
Ditekiren is a relatively large renin inhibitor . It incorporates the hydroxyethylene isostere as well as both the P4 proline and P2’ isoleucine of angiotensinogen . Ditekiren is an enzyme inhibitor that blocks fatty acid uptake and transport in the intestine . It has been used clinically for the treatment of coronary heart diseases .
Synthesis Analysis
Ditekiren is a potent renin inhibitor peptide and was formulated for clinical intravenous administration in acidified dextrose . This formulation of ditekiren was evaluated in vitro with human and monkey plasma as to its potential for forming a precipitate either of drug or of plasma proteins .Molecular Structure Analysis
Ditekiren has a molecular formula of C50H75N9O8 . It contains a total of 145 bonds, including 70 non-H bonds, 23 multiple bonds, 25 rotatable bonds, 6 double bonds, 17 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 4 secondary amides (aliphatic), 1 tertiary amide (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
The chemical structure of Ditekiren is a glycopeptide that inhibits dipeptidyl peptidase IV (DPP-IV) in vitro . It also inhibits organic anion transporters and acidic phospholipids, which may contribute to its therapeutic effects .Physical And Chemical Properties Analysis
Ditekiren has a molecular weight of 930.2 g/mol . It has a melting point of 349.84 °C and a boiling point of 1,303.9 °C .Applications De Recherche Scientifique
1. Physicochemical Properties and Intravascular Precipitation
Ditekiren, a pseudo-octapeptide developed as a human renin inhibitor, has been extensively studied for its physicochemical properties. Research shows that its solubility is high at acidic pH but decreases significantly at physiological pH and temperature. This property has implications for its use in intravenous (IV) infusions, as seen in studies with cynomolgus monkeys. In vitro studies have been conducted to understand the conditions under which ditekiren can be infused without causing intravascular precipitation, which is crucial for ensuring the safety and efficacy of the drug in preclinical studies (Davio et al., 2004).
2. Plasma and Blood Compatibility
Ditekiren has undergone evaluation for its compatibility with blood and plasma, particularly in the context of its intravenous formulation. In vitro studies using human and monkey plasma have shown that ditekiren, formulated in acidified dextrose, does not cause precipitation of either the drug or plasma proteins. This finding is essential for its clinical application, ensuring that ditekiren does not adversely interact with blood components upon IV administration (Greenfield et al., 1991).
3. Radiolabeling for Drug Disposition Studies
The synthesis of a tritium-labeled form of ditekiren has been explored to facilitate drug disposition studies. Tritium labels were introduced in different moieties of the drug, and the metabolic stability of these labels was assessed in vivo. This research is vital for understanding the metabolism and disposition of ditekiren in the body, which is crucial for its development as a therapeutic agent (Hsi et al., 1994).
4. Oral Bioavailability
The oral bioavailability of ditekiren has been studied in rats. Despite its low absorption across the gut, it was found that serum levels of ditekiren were sufficient to inhibit renin effectively. Understanding the oral bioavailability is important for evaluating the potential of ditekiren as an orally administered drug (Rush et al., 1991).
5. Hepatic Uptake and Clearance
Research into the hepatic uptake and clearance of ditekiren has revealed that it involves a high affinity, carrier-mediated transport process in rat hepatocytes. This finding has implications for the drug’s pharmacokinetics and potential interactions with other substances metabolized by the liver (Kim et al., 1997).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-1-[[(2S)-1-[[(4S,5S,7S)-5-hydroxy-2,8-dimethyl-7-[[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]carbamoyl]nonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H75N9O8/c1-11-33(6)43(47(64)53-29-35-20-15-16-22-52-35)57-44(61)37(32(4)5)27-42(60)38(24-31(2)3)55-46(63)41(26-36-28-51-30-54-36)58(10)48(65)39(25-34-18-13-12-14-19-34)56-45(62)40-21-17-23-59(40)49(66)67-50(7,8)9/h12-16,18-20,22,28,30-33,37-43,60H,11,17,21,23-27,29H2,1-10H3,(H,51,54)(H,53,64)(H,55,63)(H,56,62)(H,57,61)/t33-,37-,38-,39-,40-,41-,42-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASWSEQJAITMKS-JJNNLWIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)N(C)C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)OC(C)(C)C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)N(C)C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H75N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145787 | |
| Record name | Ditekiren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
930.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ditekiren | |
CAS RN |
103336-05-6 | |
| Record name | Ditekiren [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103336056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ditekiren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DITEKIREN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5355S3W1IS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















